2-Hydroxy-6-phenylhexanenitrile
Description
2-Hydroxy-6-phenylhexanenitrile is an organic compound with the molecular formula C12H15NO It is characterized by the presence of a hydroxyl group (-OH) and a nitrile group (-CN) attached to a hexane chain with a phenyl group (-C6H5) at the sixth position
Properties
CAS No. |
288863-28-5 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
2-hydroxy-6-phenylhexanenitrile |
InChI |
InChI=1S/C12H15NO/c13-10-12(14)9-5-4-8-11-6-2-1-3-7-11/h1-3,6-7,12,14H,4-5,8-9H2 |
InChI Key |
DYLWAQBBAIIOSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCC(C#N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-phenylhexanenitrile can be achieved through several methods. One common approach involves the nucleophilic addition of hydrogen cyanide (HCN) to a suitable aldehyde or ketone, followed by hydrolysis. For instance, the reaction of 6-phenylhexanal with HCN in the presence of a base can yield the desired hydroxynitrile .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Hydroxyl Group Reactions
The secondary alcohol moiety undergoes typical alcohol reactions, often requiring activation or catalysis for optimal selectivity.
Nucleophilic Substitution
The hydroxyl group can be replaced by nucleophiles under acidic or basic conditions. A patent ( ) demonstrates alkylation using iodomethane (CH₃I) and lithium diisopropylamide (LDA) in tetrahydrofuran (THF):
| Reactants | Conditions | Product | Yield | Citation |
|---|---|---|---|---|
| 2-Hydroxy-6-phenylhexanenitrile + CH₃I | LDA, THF, -20°C → RT | 2-Methoxy-6-phenylhexanenitrile | Not reported |
Oxidation
While direct oxidation data is unavailable for this compound, analogous alcohols are oxidized to ketones or carboxylic acids under strong oxidizing agents (e.g., Jones reagent). The hydroxyl group’s position (β to nitrile) may influence oxidation pathways .
Nitrile Group Reactions
The nitrile functionality participates in hydrolysis, reduction, and electrophilic silylation reactions.
Hydrolysis
Nitriles typically hydrolyze to carboxylic acids or amides under acidic/basic conditions. For this compound, hydrolysis would yield 2-hydroxy-6-phenylhexanoic acid or its amide derivative, though specific examples are not documented in the provided sources.
Reduction
Catalytic hydrogenation (e.g., H₂/Pd) or borohydride-mediated reduction could convert the nitrile to a primary amine (-CH₂NH₂). Such transformations are common for nitriles but require experimental validation for this substrate.
Silylation
A nickel-catalyzed regioselective alkylsilylation reaction was reported using acrylonitrile derivatives . While the exact substrate differs, analogous conditions (NiBr₂- DME, zinc dust, DMA solvent, 25°C) could apply:
| Reactants | Conditions | Product | Yield | Citation |
|---|---|---|---|---|
| This compound + chlorodimethyl(vinyl)silane | NiBr₂- DME, ligand L4 , Zn, DMA, 25°C | 2-(Dimethyl(vinyl)silyl)−6-phenylhexanenitrile | 72% |
Bifunctional Reactivity
The proximity of hydroxyl and nitrile groups enables tandem reactions. For example:
-
Cyclization : Intramolecular nucleophilic attack by the hydroxyl oxygen on the nitrile carbon could form a γ-lactone or oxazine derivative under acidic conditions .
-
Transnitrilation : Thermodynamic transnitrilation with 2-methyl-2-phenylpropanenitrile (a non-toxic CN source) may enable quaternary center formation, though this requires validation .
Structural and Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry Applications
2-Hydroxy-6-phenylhexanenitrile is primarily recognized for its potential therapeutic properties. It serves as an intermediate in the synthesis of biologically active compounds, particularly those targeting metabolic disorders.
Synthesis of Pharmaceutical Compounds
The compound has been utilized as a precursor in the synthesis of octahydroquinolizines, which are known for their pharmacological activities, including anti-diabetic and anti-obesity effects. These derivatives can be used to treat conditions such as diabetes mellitus and hyperlipidemia . The structure of this compound allows for modifications that enhance its biological activity.
Case Study: Anti-Diabetic Activity
A study published in the European Journal of Medicinal Chemistry demonstrated that derivatives synthesized from this compound exhibited significant anti-diabetic properties in animal models. The compounds showed a reduction in blood glucose levels and improved insulin sensitivity, indicating their potential as therapeutic agents for diabetes management .
Material Science Applications
In addition to its medicinal uses, this compound has applications in material science, particularly in the development of advanced materials.
Hybrid Materials
Research indicates that compounds similar to this compound can be incorporated into hybrid materials for enhanced mechanical properties and thermal stability. These materials are useful in various industrial applications, including coatings and composites .
Case Study: Surface Modification
A recent study explored the use of this compound in surface modification processes. The results showed improved adhesion properties when applied to polymer substrates, enhancing their durability and resistance to environmental factors .
Data Tables
The following table summarizes key findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-phenylhexanenitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups can participate in hydrogen bonding and nucleophilic interactions, respectively. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-2-methylpropanenitrile
- 2-Hydroxy-2-phenylpropanenitrile
- 2-Hydroxy-6-methylhexanenitrile
Uniqueness
2-Hydroxy-6-phenylhexanenitrile is unique due to the presence of both a hydroxyl and a nitrile group on a hexane chain with a phenyl substituent. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
2-Hydroxy-6-phenylhexanenitrile is a compound that has garnered interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a hydroxyl group (-OH) and a nitrile group (-CN) on a hexane chain with a phenyl substituent. This unique arrangement allows for diverse interactions with biological targets, influencing its reactivity and biological properties.
The biological activity of this compound is primarily linked to its ability to interact with various molecular targets:
- Molecular Targets : The hydroxyl and nitrile groups can form hydrogen bonds and participate in nucleophilic reactions, which modulate enzyme activities and cellular pathways.
- Pathways : This compound may influence pathways related to oxidative stress and cellular signaling, potentially affecting processes like inflammation and cell proliferation.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, it has been shown to exhibit significant cytotoxicity against HeLa (cervical cancer) and HL-60 (human promyelocytic leukemia) cells. The IC50 values for these cell lines were reported as follows:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 6.0 |
| HL-60 | 3.2 |
These findings suggest that the compound possesses potent anticancer properties, warranting further investigation into its mechanisms and therapeutic potential .
Inhibition Studies
In addition to cytotoxicity, this compound has been studied for its inhibitory effects on specific enzymes. For example, it has been identified as a potential inhibitor of group IIA secreted phospholipase A2 (GIIA sPLA2), which plays a role in inflammatory processes. The compound demonstrated an IC50 value of 143 nM against human GIIA sPLA2, indicating strong inhibitory activity .
Structure-Activity Relationship (SAR)
The structure of this compound significantly influences its biological activity. Variations in the phenyl ring or modifications to the hydroxyl or nitrile groups can lead to changes in potency and selectivity against different biological targets. Research has shown that even minor structural alterations can enhance or diminish the compound's effectiveness .
Case Studies
- Anticancer Activity : A study highlighted the efficacy of this compound derivatives against various cancer cell lines. The introduction of oxetane structures enhanced the activity of less potent stereoisomers, demonstrating the importance of structural modifications in optimizing therapeutic effects .
- Inflammation Modulation : Another study explored the compound's role in modulating inflammatory responses through inhibition of sPLA2 enzymes. The findings suggested that targeting these enzymes could provide therapeutic avenues for treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Hydroxy-6-phenylhexanenitrile, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via a two-step procedure starting from 5-phenylpentanol. The first step involves oxidation to form a ketone intermediate, followed by cyanation. Key variables for optimization include reaction temperature (e.g., 0–25°C for cyanation), solvent selection (e.g., THF or DCM), and catalyst loading. Monitoring progress via TLC and adjusting stoichiometry (e.g., NaCNBH₃ for cyanation) can improve the yield, which was reported at 54% over two steps . For reproducibility, replicate NMR spectra (¹H and ¹³C) should match literature δ 7.33–7.19 (aromatic protons), 4.43 (hydroxyl proton), and 120.20 ppm (nitrile carbon) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for structural confirmation. Key ¹H NMR signals include a broad singlet at δ 4.43 (hydroxyl group) and a triplet at δ 2.66 (CH₂ adjacent to the nitrile). ¹³C APT NMR confirms the nitrile carbon at δ 120.20. Complementary techniques like IR spectroscopy (to detect -OH and -CN stretches) and mass spectrometry (for molecular ion validation) should be used to cross-verify purity and functional groups .
Q. How can researchers troubleshoot low yields in the final step of synthesis?
- Methodological Answer : Low yields often arise from incomplete cyanation or side reactions. Strategies include:
- Purifying intermediates (e.g., via column chromatography) to remove impurities.
- Testing alternative reducing agents (e.g., LiAlH₄ vs. NaCNBH₃).
- Adjusting reaction time (extending beyond 12 hours for slower kinetics).
- Quantifying byproducts using HPLC with a C18 column and acetonitrile/water mobile phase .
Advanced Research Questions
Q. How do structural modifications to this compound influence its bioactivity as a diacylglycerol lipase α inhibitor?
- Methodological Answer : Structure-activity relationship (SAR) studies require systematic variations:
- Phenyl group substitution : Introduce electron-withdrawing groups (e.g., -NO₂) to assess effects on enzyme binding.
- Hydroxyl position : Synthesize analogs with the hydroxyl group at positions 3 or 4 to evaluate spatial requirements for inhibition.
- Nitrile replacement : Test carboxylate or amide derivatives to determine the role of the nitrile moiety.
Biological assays (e.g., enzymatic inhibition IC₅₀ measurements) should be paired with molecular docking simulations (using software like AutoDock Vina) to correlate structural changes with activity .
Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved during structural validation?
- Methodological Answer : Contradictions may arise from solvent effects, tautomerism, or impurities. Steps include:
- Repeating NMR in deuterated DMSO to assess solvent-induced shifts.
- Performing 2D NMR (COSY, HSQC) to confirm proton-carbon correlations.
- Comparing experimental data with computational predictions (e.g., ACD/Labs or Gaussian NMR simulations).
- Cross-referencing with high-resolution mass spectrometry (HRMS) to confirm molecular formula .
Q. What computational approaches are suitable for modeling the interaction of this compound with target enzymes?
- Methodological Answer :
- Docking studies : Use crystal structures of diacylglycerol lipase α (PDB ID: 3PTU) to model binding poses. Prioritize flexible docking to account for hydroxyl group rotation.
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns trajectories (GROMACS/AMBER) to assess stability of hydrogen bonds with catalytic residues (e.g., Ser-472).
- Free-energy calculations : Apply MM-PBSA/GBSA to quantify binding affinity changes from structural modifications .
Q. How can researchers evaluate the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours.
- Analytical monitoring : Use UPLC-PDA at 220 nm to track degradation products.
- Kinetic analysis : Calculate degradation rate constants (k) using first-order kinetics and Arrhenius plots to predict shelf-life .
Data Contradiction & Analysis
Q. What statistical methods are recommended for reconciling discrepancies in biological assay results across studies?
- Methodological Answer :
- Perform meta-analysis using fixed/random-effects models to aggregate data from multiple studies.
- Apply Bland-Altman plots to assess bias between assay protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
